2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 106538-35-6
VCID: VC20800316
InChI: InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br
Molecular Formula: C14H9Br2N3O
Molecular Weight: 395.05 g/mol

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

CAS No.: 106538-35-6

Cat. No.: VC20800316

Molecular Formula: C14H9Br2N3O

Molecular Weight: 395.05 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one - 106538-35-6

Specification

CAS No. 106538-35-6
Molecular Formula C14H9Br2N3O
Molecular Weight 395.05 g/mol
IUPAC Name 2-(2,4-dibromophenyl)-5-phenyl-4H-1,2,4-triazol-3-one
Standard InChI InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
Standard InChI Key XZPYNEVOOICIET-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=NC(=O)N(N2)C3=C(C=C(C=C3)Br)Br
SMILES C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br
Canonical SMILES C1=CC=C(C=C1)C2=NC(=O)N(N2)C3=C(C=C(C=C3)Br)Br

Introduction

Structural Characteristics and Properties

The compound 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one consists of a five-membered 1,2,4-triazol-3-one heterocyclic core with two key substituents: a 2,4-dibromophenyl group at position N-2 and a phenyl group at position C-5. The molecular structure features three nitrogen atoms in the triazole ring, with a carbonyl group at position 3, forming the triazolone moiety. The two bromine atoms at the ortho and para positions of the N-substituted phenyl ring create an electron-deficient aromatic system due to their electron-withdrawing nature.

Based on analogous structures, this compound likely demonstrates characteristics similar to 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one, with modifications due to the halogen substituents. The dibromophenyl group likely confers different electronic properties compared to the dinitrophenyl group, while maintaining similar steric effects. The bromine atoms, being electron-withdrawing but less so than nitro groups, would impact the electron density distribution across the molecule.

Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction
Physical AppearanceCrystalline solidBased on similar triazolone derivatives
SolubilityPoorly soluble in water; Soluble in polar organic solventsBased on lipophilicity of bromine substituents
Melting Point175-190°CEstimated from related compounds
Crystal SystemLikely monoclinicBased on analogous triazole structures
ColorPale yellow to off-whiteCommon for similar heterocyclic compounds

Synthetic Methodologies

Proposed Synthetic Routes

The synthesis of 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one would likely follow pathways similar to those established for related 1,2,4-triazol-3-one derivatives. Based on the synthesis of analogous compounds, several potential routes can be proposed.

Via Thiosemicarbazide Intermediates

One potential synthetic approach involves the reaction of a substituted thiosemicarbazide with appropriate precursors to form the triazole ring. Drawing from similar syntheses, this could involve:

  • Reaction of 2,4-dibromophenylhydrazine with isothiocyanate derivatives

  • Cyclization of the resulting thiosemicarbazide intermediates under basic conditions

  • Oxidative transformation to the triazolone structure

This approach is supported by evidence from the synthesis of related compounds where "4-substituted thiosemicarbazides with 4-chlorobenzaldehyde gave the corresponding 5-(4-chlorophenyl)-4-substituted-1,2,4-triazolidine-3-thiones" .

Direct Cyclization Method

An alternative synthetic pathway might involve:

  • Condensation of 2,4-dibromophenylhydrazine with suitable precursors such as phenylacetic acid or derivatives

  • Cyclization under controlled conditions to form the triazole ring

  • Oxidation to obtain the target triazolone structure

This method is analogous to the synthesis of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one, which "typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate precursors under controlled conditions".

Chemical Reactivity Profile

Predicted Reaction Patterns

The reactivity of 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one can be predicted based on its structural features and comparison with similar compounds. The compound would likely participate in several types of reactions:

Nucleophilic Substitution Reactions

The bromine atoms at the 2 and 4 positions of the phenyl ring could undergo nucleophilic aromatic substitution reactions, particularly the para-positioned bromine. These sites could react with various nucleophiles, including:

  • Amines to form amino derivatives

  • Alkoxides to form ether derivatives

  • Thiols to form thioether derivatives

Cross-Coupling Reactions

The aryl-bromine bonds present excellent opportunities for transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura coupling with boronic acids/esters

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination with amines

Ring Modifications

The triazolone ring may undergo various transformations:

  • Reduction of the carbonyl group

  • Alkylation at nitrogen positions

  • Ring-opening reactions under harsh conditions

These predicted reactions are consistent with the known chemistry of related compounds, as seen in the reactivity patterns of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one, which undergoes "various chemical reactions, including oxidation, reduction, and substitution".

ParameterPredicted ValueBasis
Crystal SystemMonoclinicBased on similar heterocyclic structures
Space GroupP21/c or similarCommon for related compounds
Z Value4Typical for similar molecular structures
Packing ArrangementMolecules likely arranged with π-π stacking interactionsBased on aromatic character
Intermolecular ForcesHydrogen bonding involving N-H and C=O groups; halogen bonding via Br atomsBased on molecular features

The presence of bromine atoms may create interesting crystal packing effects through halogen bonding, which could differ from those observed in compounds with other substituents.

Structural FeaturePotential Contribution to Biological Activity
1,2,4-triazol-3-one coreBase scaffold for various pharmacological activities
2,4-Dibromophenyl groupEnhanced lipophilicity; potential for halogen bonding with biological targets
Phenyl at C-5 positionHydrophobic interactions with receptor binding pockets
Carbonyl at position 3Hydrogen bond acceptor for target binding

Spectroscopic Characterization

Predicted Spectral Properties

Based on the structural features of 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one, the following spectroscopic characteristics can be anticipated:

NMR Spectroscopy

¹H NMR: Expected significant signals would include:

  • Aromatic protons of the dibromophenyl group (3H, complex pattern due to the asymmetric substitution)

  • Aromatic protons of the phenyl group at C-5 (5H, multiplet)

  • Potential N-H proton if present (broad singlet, potentially exchangeable with D₂O)

¹³C NMR: Characteristic carbon signals would include:

  • Carbonyl carbon (C=O) at approximately 160-165 ppm

  • Triazole ring carbons at approximately 145-155 ppm

  • Aromatic carbons from both phenyl rings at 120-140 ppm

  • Carbon-bromine signals at approximately 115-125 ppm (shifted upfield compared to unsubstituted carbons)

IR Spectroscopy

Key absorption bands would likely include:

  • C=O stretching at approximately 1690-1710 cm⁻¹

  • C=N stretching at approximately 1600-1620 cm⁻¹

  • Aromatic C=C stretching at approximately 1450-1500 cm⁻¹

  • C-Br stretching at approximately 650-750 cm⁻¹

Mass Spectrometry

The mass spectrum would likely show:

  • Molecular ion peaks showing characteristic bromine isotope patterns (M, M+2, M+4 with approximate relative intensities of 1:2:1 due to the two bromine atoms)

  • Fragment ions corresponding to the loss of bromine atoms

  • Fragmentation of the triazolone ring

Comparative Analysis with Structural Analogs

Structural Comparison with Related Compounds

Comparing 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one with structurally related compounds provides insights into its unique properties and potential applications.

CompoundStructural DifferencesPredicted Impact on Properties
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-oneContains dinitrophenyl instead of dibromophenylStronger electron-withdrawing effect; potentially different biological activity profile
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneThione instead of one; different substitution patternDifferent electronic properties; potential for different metal coordination
(Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneDifferent heterocyclic core; contains fluorophenyl groupDifferent spatial arrangement; altered electronic properties

The dibromophenyl substitution in our target compound introduces distinct electronic and steric effects compared to other substituents. Bromine atoms, being larger than fluorine or chlorine, create different spatial arrangements and electronic distributions that may influence binding to biological targets and chemical reactivity.

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